molecular formula C8H7N3O B13652468 5-(Pyridin-4-yl)oxazol-4-amine

5-(Pyridin-4-yl)oxazol-4-amine

Cat. No.: B13652468
M. Wt: 161.16 g/mol
InChI Key: PDQVDQKBBGWOPF-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)oxazol-4-amine is a heterocyclic compound that features both pyridine and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)oxazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of N-acylamino acids using reagents such as phosphorus oxychloride or polyphosphoric acid . Another method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) for the activation of carboxylic acids in aqueous solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)oxazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or oxazole rings .

Scientific Research Applications

5-(Pyridin-4-yl)oxazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)oxazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-4-yl)oxazol-4-amine is unique due to the presence of both pyridine and oxazole rings, which allows for a diverse range of chemical reactions and biological activities. This dual functionality makes it a versatile compound in various fields of research and application .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

5-pyridin-4-yl-1,3-oxazol-4-amine

InChI

InChI=1S/C8H7N3O/c9-8-7(12-5-11-8)6-1-3-10-4-2-6/h1-5H,9H2

InChI Key

PDQVDQKBBGWOPF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(N=CO2)N

Origin of Product

United States

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